
Z-Gly-Pro-PNA
Overview
Description
Z-Gly-Pro-pNA (benzyloxycarbonyl-glycyl-prolyl-p-nitroanilide) is a synthetic chromogenic substrate widely used to assay prolyl endopeptidase (PEP) activity. Its structure consists of a benzyloxycarbonyl (Z) group at the N-terminus, a glycyl-prolyl (Gly-Pro) dipeptide sequence, and a p-nitroaniline (pNA) leaving group. Upon enzymatic cleavage of the Pro-pNA bond, the release of pNA is measured spectrophotometrically at 410 nm, enabling kinetic analysis .
This compound is employed in diverse applications, including:
- Enzyme characterization: Determining pH/thermal stability, kinetic parameters (Km, kcat), and inhibitor screening .
- Industrial applications: Improving beer clarity by hydrolyzing proline-rich haze proteins .
- Inhibitor studies: Evaluating competitive/non-competitive inhibition (e.g., Propeptin, Ki = 0.70 µM) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Z-Gly-Pro-pNA involves the coupling of N-carbobenzoxy-glycine with L-proline, followed by the attachment of p-nitroaniline. The reaction typically proceeds under mild conditions using coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in an organic solvent like dimethylformamide (DMF) . The product is then purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers and large-scale purification systems to ensure high yield and purity. The compound is typically stored at low temperatures to maintain stability .
Chemical Reactions Analysis
Types of Reactions
Z-Gly-Pro-pNA primarily undergoes enzymatic cleavage reactions. The most notable reaction is the hydrolysis of the peptide bond by prolyl endopeptidase, resulting in the release of p-nitroaniline .
Common Reagents and Conditions
Reagents: Prolyl endopeptidase, buffer solutions (e.g., phosphate-buffered saline)
Conditions: The reaction is typically carried out at a neutral pH (around 7.0) and at temperatures ranging from 25°C to 37°C.
Major Products
The major product formed from the enzymatic cleavage of this compound is p-nitroaniline, which can be detected and quantified using spectrophotometry at 405 nm .
Scientific Research Applications
Enzyme Activity Assays
Z-Gly-Pro-pNA is primarily utilized as a chromogenic substrate for measuring the activity of prolyl endopeptidases. Upon enzymatic cleavage, it releases p-nitroaniline, which can be quantitatively measured through spectrophotometry. This property makes it valuable in enzyme kinetics studies.
Table 1: Enzyme Kinetics with this compound
Enzyme Source | k (s) | K (μM) | Reference |
---|---|---|---|
Prolyl Oligopeptidase from P. furiosus | 505 | 0.81 | |
Lamb Brain PEP | Varies | Varies | |
Bacterial PEP | Varies | Varies |
Drug Development
In pharmaceutical research, this compound aids in the identification of potential drug targets by providing insights into enzyme interactions. Its ability to help characterize the specificity and kinetics of PEPs can lead to the development of novel inhibitors that may have therapeutic applications.
Case Study: Prolyl Endopeptidase Inhibitors
A study evaluated several compounds for their inhibitory effects on prolyl endopeptidase activity using this compound as a substrate. The results indicated that certain compounds exhibited IC values ranging from 26 to 63 µM, demonstrating significant inhibitory potential against PEPs involved in various diseases like cancer and diabetes .
Biochemical Research
This compound is instrumental in studying biochemical pathways and mechanisms of action for various enzymes. Researchers utilize this compound to explore the roles of PEPs in physiological processes, including peptide maturation and degradation.
Table 2: Research Studies Utilizing this compound
Diagnostic Applications
This compound has potential uses in diagnostic tests, particularly for identifying enzyme deficiencies or abnormalities in metabolic pathways. Its specificity allows for accurate detection of enzyme activity levels, aiding in disease diagnosis.
Case Study: Diagnostic Testing for Enzyme Deficiencies
Research demonstrated that this compound could effectively detect deficiencies in prolyl endopeptidase activity, which is crucial for diagnosing certain metabolic disorders .
Mechanism of Action
Z-Gly-Pro-pNA exerts its effects through enzymatic cleavage by prolyl endopeptidase. The enzyme recognizes the proline residue in the substrate and catalyzes the hydrolysis of the peptide bond, releasing p-nitroaniline . This reaction is highly specific and can be used to measure the activity of prolyl endopeptidase in various samples .
Comparison with Similar Compounds
2.1. Structural and Functional Differences
2.2. Enzyme Kinetics and Substrate Preference
Key Findings :
- This compound exhibits variable pH optima depending on the enzyme source. For example, Aspergillus niger PEP shows maximal activity at pH 4.0 , while Xanthomonas sp. PEP peaks at pH 7.5 .
- Suc-Ala-Pro-pNA is favored in high-throughput assays due to superior solubility, avoiding artifacts from co-solvents .
- Z-Gly-Pro-AMC offers higher sensitivity in fluorescence-based assays but requires specialized equipment .
2.4. Limitations and Challenges
- This compound : Poor solubility necessitates co-solvents like dioxane, which may denature enzymes or alter kinetics .
- Suc-Ala-Pro-pNA: Limited utility in characterizing enzymes with strict Gly-Pro specificity (e.g., Flavobacterium PEP) .
- Cross-Reactivity : Some PEPs hydrolyze both substrates, complicating data interpretation without complementary assays .
Biological Activity
Z-Gly-Pro-pNA (Z-Gly-Pro-p-nitroanilide) is a synthetic substrate primarily used to study the activity of prolyl endopeptidases (PEPs), which are enzymes that cleave peptide bonds following proline residues. This compound's biological activity is significant in various fields, including food science, medicine, and biochemistry.
This compound is characterized by its ability to release p-nitroanilide (pNA) upon enzymatic cleavage, which can be quantitatively measured. The enzymatic reaction can be summarized as follows:
This reaction is crucial for assessing the activity of prolyl endopeptidases, as the amount of pNA released correlates with enzyme activity.
Enzymatic Activity and Assays
The enzymatic activity of this compound has been extensively studied using various assay conditions. For example, in a study examining gluten-degrading enzymes, this compound was utilized to measure prolyl endopeptidase activity under varying concentrations (100–600 μM) and pH levels (2-12) . The optimal conditions for PEP activity were found to be at pH 8.0 and 30°C, indicating its potential application in food processing to reduce gluten immunogenicity.
Table 1: Summary of Enzymatic Assay Conditions for this compound
Parameter | Optimal Value |
---|---|
Concentration | 100–600 μM |
pH | 8.0 |
Temperature | 30°C |
Role in Gluten Detoxification
This compound's primary application lies in gluten detoxification. Prolyl endopeptidases that utilize this substrate can hydrolyze gluten peptides that are resistant to mammalian digestion, potentially reducing the immunogenicity of gluten-containing foods for individuals with celiac disease . The ability of these enzymes to cleave proline-rich peptides makes them valuable in developing therapies and food products that are safer for celiac patients.
Case Studies
- Microbial Enzyme Characterization : A study identified a microbial prolyl endopeptidase (PEP 2RA3) from Chryseobacterium taeanense that effectively hydrolyzed gluten peptides using this compound as a substrate. This enzyme demonstrated significant glutenase activity and was characterized through genomic analysis and proteomics .
- COVID-19 Patient Studies : Research on plasma peptidase activities in hospitalized COVID-19 patients revealed alterations in enzyme activities linked to immune responses. This compound was used to measure dipeptidyl peptidase 4 (DPP4) activity, showing decreased levels in patients compared to healthy controls, indicating its potential role as a biomarker .
Properties
IUPAC Name |
benzyl N-[2-[(2S)-2-[(4-nitrophenyl)carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O6/c26-19(13-22-21(28)31-14-15-5-2-1-3-6-15)24-12-4-7-18(24)20(27)23-16-8-10-17(11-9-16)25(29)30/h1-3,5-6,8-11,18H,4,7,12-14H2,(H,22,28)(H,23,27)/t18-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTXSFKPOIVELPQ-SFHVURJKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)CNC(=O)OCC2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)CNC(=O)OCC2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40585043 | |
Record name | N-[(Benzyloxy)carbonyl]glycyl-N-(4-nitrophenyl)-L-prolinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40585043 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
426.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65022-15-3 | |
Record name | N-[(Benzyloxy)carbonyl]glycyl-N-(4-nitrophenyl)-L-prolinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40585043 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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